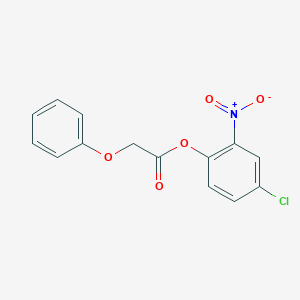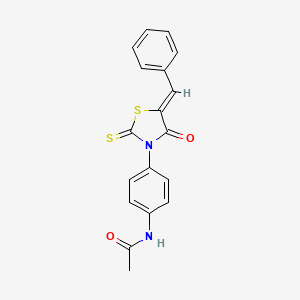
(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide” is a chemical compound with promising potential in various fields of scientific research and industry. It is related to the family of rhodanine-3-acetic acid derivatives .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H11NO3S2/c19-15-14 (10-11-4-2-1-3-5-11)23-17 (22)18 (15)13-8-6-12 (7-9-13)16 (20)21/h1-10H, (H,20,21)/b14-10- . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.41 . The compound demonstrates high thermal stability, with stability demonstrated above 240°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Several studies have synthesized novel derivatives of thiazolidinone compounds, including "(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide," and tested them for antimicrobial activity. For instance, Kerru et al. (2019) synthesized a new series of thienopyrimidine tagged rhodanine derivatives and found some compounds to exhibit significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia with minimum inhibitory concentrations (MICs) indicative of their potent antibacterial properties compared with standard antibiotics (Kerru et al., 2019).
Anti-inflammatory Activity
Research has also been conducted on the anti-inflammatory properties of thiazolidinone derivatives. For example, the synthesis of novel acetamides and their evaluation for anti-inflammatory activity were reported, highlighting the potential use of these compounds in developing new non-steroidal anti-inflammatory drugs (NSAIDs). Compounds demonstrated significant anti-inflammatory activity, indicating their potential as leads for further pharmaceutical development (Golota et al., 2015).
Antitumor and Anticancer Activity
Additionally, research has focused on the antitumor and anticancer potential of thiazolidinone derivatives. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity in vitro against various human tumor cell lines. Certain compounds were found to exhibit considerable anticancer activity, suggesting the relevance of thiazolidinone derivatives in cancer research (Yurttaş et al., 2015).
Crystal Structure Analysis
The crystal structures of related thiazolidinone compounds have been analyzed to better understand their chemical properties and interactions. Galushchinskiy et al. (2017) described the crystal structures of two acetamide derivatives, providing insights into their molecular configurations which are crucial for the design of compounds with enhanced biological activity (Galushchinskiy et al., 2017).
Propriétés
IUPAC Name |
N-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)16(24-18(20)23)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAQHAHCJFZTKB-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
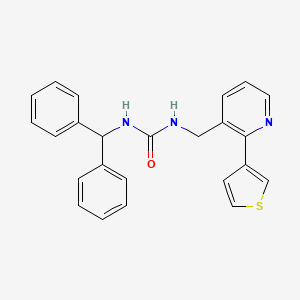
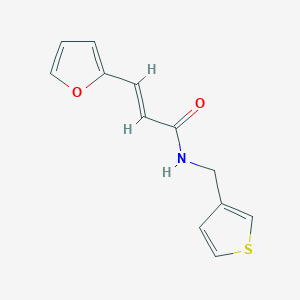
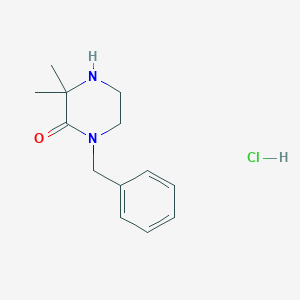
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)
![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)
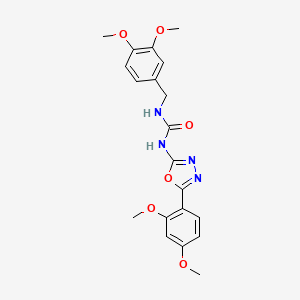
![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)
![1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2691311.png)
